molecular formula C39H79N2O6P B042716 N-Palmitoylsphingomyelin CAS No. 6254-89-3

N-Palmitoylsphingomyelin

Cat. No.: B042716
CAS No.: 6254-89-3
M. Wt: 703.0 g/mol
InChI Key: RWKUXQNLWDTSLO-GWQJGLRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hexadecanoylsphingosine-1-phosphocholine is a sphingomyelin 34:1 in which the N-acyl group and sphingoid base are specified as hexadecanoyl and sphingosine respectively. It has a role as a mouse metabolite. It is functionally related to a hexadecanoic acid.
N-Palmitoylsphingomyelin is a natural product found in Trypanosoma brucei with data available.

Mechanism of Action

Target of Action

N-Palmitoylsphingomyelin (PSM) is one of the main lipid components of biological membranes . It is actively involved in various cellular processes such as protein trafficking and signal transduction . The primary targets of PSM are the specific lateral domains enriched in sphingomyelin and cholesterol in biomembranes .

Mode of Action

PSM interacts with its targets through its sphingosine moiety . This interaction leads to considerable structural changes in the polar head-group and interface regions of the biomembranes . The strong hydrogen bonding properties characteristic to PSM are observed to lead to these changes .

Biochemical Pathways

The interaction of PSM with its targets affects the dynamics of the biomembranes . Most dynamic properties, such as lateral and rotational diffusion, are strongly suppressed due to the sphingosine moiety and related hydrogen bonding . This plays a crucial role in the complexation of SM with other lipids in many-component bilayers .

Pharmacokinetics

The strong ordering of psm acyl chains and specific ordering effects in the vicinity of a psm-water interface reflect the potential adme properties of psm .

Result of Action

The result of PSM’s action is the alteration of the structure and dynamics of the biomembranes . This can affect various cellular processes such as protein trafficking and signal transduction .

Action Environment

The action of PSM is influenced by the environment of the biomembranes. The temperature, for example, can affect the phase transition of the biomembranes and thus the action of PSM . The presence of other lipids in the biomembranes can also influence the action, efficacy, and stability of PSM .

Biological Activity

N-Palmitoylsphingomyelin (PSM) is a sphingolipid that plays a crucial role in cellular functions, particularly in the context of membrane structure and signaling pathways. This article provides a comprehensive overview of the biological activity of PSM, including its interactions within membranes, implications in disease states, and relevant case studies.

Structure and Membrane Interactions

PSM is characterized by its long-chain fatty acid (palmitic acid) attached to a sphingoid base, forming a phospholipid that is integral to cell membranes. Its unique structure allows for specific interactions with cholesterol and other lipids, influencing membrane fluidity and stability.

  • Thermal Behavior : Differential scanning calorimetry (DSC) studies have shown that PSM exhibits reversible chain-melting transitions at various temperatures depending on hydration levels. For example, anhydrous PSM displays an endothermic transition at 75 °C, while increased hydration lowers the melting temperature to about 41 °C .
  • Miscibility with Other Lipids : Research utilizing deuterium nuclear magnetic resonance (2H-NMR) spectroscopy has demonstrated that PSM can mix ideally with palmitoyl ceramide (PCer) in liquid crystalline phases. This miscibility is critical for maintaining membrane integrity and functionality under physiological conditions .

Biological Functions

PSM is involved in several key biological processes:

  • Cell Signaling : The hydrolysis of sphingomyelin by sphingomyelinases results in the production of ceramide, which plays a pivotal role in signaling pathways related to cell survival and apoptosis. The balance between sphingomyelin and ceramide levels can influence cellular responses to stress and growth factors .
  • Cardiovascular Health : Elevated levels of circulating PSM have been associated with an increased risk of cardiovascular disease (CVD), particularly in patients with type 2 diabetes. A study found that higher plasma concentrations of PSM correlated significantly with CVD risk, suggesting its role as a potential biomarker for cardiovascular health .

1. Cardiovascular Disease Association

A study from the China Da Qing Diabetes Study highlighted the association between plasma PSM levels and cardiovascular events. The findings indicated that for every 1 µg/mL increase in PSM concentration, the odds ratio for developing CVD increased by 1.19 after adjusting for confounding factors .

ParameterDiscovery Group (CVD)Non-CVD Group
Plasma PSM (μg/mL)41.68 ± 10.479.69 ± 1.47
Odds Ratio1.19-

2. Membrane Phase Behavior

In another study focusing on the phase behavior of PSM and PCer mixtures, researchers utilized both DSC and NMR techniques to observe gel-fluid transitions across varying temperatures and compositions. This research provided insights into how PSM contributes to membrane organization and function at different physiological states .

Properties

IUPAC Name

[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKUXQNLWDTSLO-GWQJGLRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H79N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312972, DTXSID401334206
Record name N-Palmitoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6254-89-3, 641628-11-7
Record name N-Palmitoylsphingomyelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6254-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Palmitoylsphingomyelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Palmitoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PALMITOYLSPHINGOMYELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804F5DLI9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SM(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Palmitoylsphingomyelin
Reactant of Route 2
N-Palmitoylsphingomyelin
Reactant of Route 3
Reactant of Route 3
N-Palmitoylsphingomyelin
Reactant of Route 4
Reactant of Route 4
N-Palmitoylsphingomyelin
Reactant of Route 5
N-Palmitoylsphingomyelin
Reactant of Route 6
N-Palmitoylsphingomyelin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.